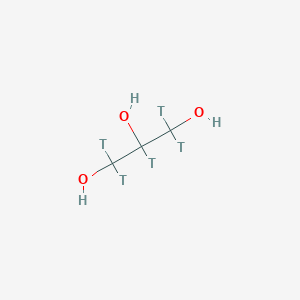

Glycerol-1,2,3-3H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H8O3 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

1,1,2,3,3-pentatritiopropane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1T2,2T2,3T |

InChI Key |

PEDCQBHIVMGVHV-NGCXSOEBSA-N |

Isomeric SMILES |

[3H]C([3H])(C([3H])(C([3H])([3H])O)O)O |

Canonical SMILES |

C(C(CO)O)O |

Origin of Product |

United States |

The Central Role of Glycerol in Metabolism

Glycerol (B35011) is a simple polyol compound that serves as a fundamental building block and an important intermediate in cellular metabolism. encyclopedia.pubmdpi.com It forms the backbone of triglycerides, the primary form of energy storage in adipose tissue, and phospholipids (B1166683), which are essential components of cell membranes. encyclopedia.pub

Beyond its structural roles, glycerol is a key substrate for several metabolic pathways. encyclopedia.pubmdpi.com In the liver, glycerol is a major precursor for gluconeogenesis, the process of generating glucose from non-carbohydrate sources, which is particularly crucial during periods of fasting. encyclopedia.pubmdpi.com Through phosphorylation, glycerol is converted to glycerol-3-phosphate, which can then enter glycolysis or be used for the synthesis of other important molecules. encyclopedia.pubpnas.org The metabolic fate of glycerol is tightly regulated and varies depending on the tissue and the physiological state of the organism. mdpi.com For instance, in some yeasts and plants, glycerol accumulation is a response to environmental stress. encyclopedia.pubmdpi.com

Isotopic Labeling: Unraveling Metabolic Complexity

To study the intricate network of metabolic reactions, scientists employ a technique called isotopic labeling. nih.govoup.com This involves replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes. mdpi.com These labeled molecules, or tracers, are chemically identical to their natural counterparts and are processed by enzymes in the same way. mdpi.com

By introducing a labeled substrate like Glycerol-1,2,3-3H into a biological system, researchers can follow its journey and identify the products of its metabolism. nih.gov This allows for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes—the rates at which molecules move through these pathways. oup.comuniversiteitleiden.nl This information is invaluable for understanding how metabolic networks are regulated and how they are altered in disease states. universiteitleiden.nlfrontiersin.org Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled molecules and their products. oup.commdpi.com

Tritiated Glycerol: a Historical Perspective in Tracer Studies

Synthetic Methodologies for Tritium Incorporation

The introduction of tritium into the glycerol molecule can be achieved through various synthetic strategies, ranging from stereospecific methods that label a particular position to more general approaches that result in labeling across the glycerol backbone.

Stereospecific Labeling Strategies (e.g., sn-glycerol-3-phospho(1-rac-glycerol))

Stereospecific labeling is crucial when the metabolic process under investigation is sensitive to the three-dimensional structure of the molecule. A notable example is the synthesis of 1,2-dioleoyl-sn-[3-³H]glycero-3-phospho(1-rac-glycerol). nih.gov This synthesis begins with 1,2-dioleoyl-sn-glycerol, which is first oxidized to its corresponding aldehyde using pyridinium (B92312) dichromate and pyridine. nih.gov The key step involves the reduction of this aldehyde back to a radiolabeled alcohol using a tritiated reducing agent, such as tritiated sodium borohydride, in the presence of a crown ether. nih.gov

Following the introduction of the tritium atom, the resulting radiolabeled alcohol is converted into a phosphocholine (B91661) derivative. nih.gov This is achieved by reacting it with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by a displacement reaction with trimethylamine. nih.gov The final step is a transphosphatidylation reaction, where the phosphocholine group is exchanged for a glycerol moiety using cabbage phospholipase D, yielding the desired 1,2-dioleoyl-sn-[3-³H]glycero-3-phospho-(1-rac-glycerol). nih.gov This multi-step process ensures the tritium label is specifically located at the sn-3 position of the glycerol backbone.

Another approach involves the enzymatic phosphorylation of [2-³H]glycerol to produce labeled sn-glycerol-3-phosphate. This intermediate can then be acylated and further modified to synthesize specifically labeled phospholipids (B1166683) like 1,2-dioleoyl-sn-[2-³H]glycero-3-phosphoserine. researchgate.net

General Tritium Labeling Approaches for Glycerol and its Derivatives

More general methods for tritium labeling are also widely employed, often involving catalytic exchange reactions or the reduction of unsaturated precursors. mdpi.com These methods can introduce tritium at various positions on the glycerol molecule. For instance, commercially available [2-³H(N)]-Glycerol is used in a variety of research applications, including lipid metabolism studies. revvity.co.jp

The synthesis of tritiated compounds can involve methods like tritium-halogen exchange. ontosight.ai While not directly applied to glycerol in the provided sources, this is a common strategy for introducing tritium into organic molecules. Another general method is the reduction of a suitable precursor with tritium gas (T₂) over a catalyst, such as palladium on carbon (Pd/C). rsc.org For example, the synthesis of tritiated nitroglycerin has been achieved from commercially available high specific activity ³H-glycerol. iaea.org

Radiochemical Purity and Stability Considerations for Tritiated Glycerol Tracers

Ensuring the radiochemical purity and stability of tritiated glycerol tracers is paramount for obtaining reliable experimental data. The radiochemical purity of these compounds is typically assessed using chromatographic techniques.

| Compound | Purity Assessment Method | Initial Purity |

| [2-³H(N)]-Glycerol | High-pressure liquid chromatography (HPLC) on an Aminex HPX-87H heated column with 10mM H₂SO₄ as the mobile phase. revvity.com | > 97% revvity.com |

| [9,10-³H(N)]-Triolein | High-pressure liquid chromatography (HPLC) on a C18 column using ethanol (B145695):acetonitrile (80:20) as the mobile phase. revvity.com | > 97% revvity.com |

| ³H-Nitroglycerin | Thin-layer chromatography (TLC). iaea.org | 99.0% iaea.org |

Stability is a critical factor, as radiolabeled compounds can undergo decomposition over time due to the energy released by the radioactive decay (radiolysis). ontosight.ai For [2-³H(N)]-Glycerol, when stored at -20°C in its original ethanol solvent, the initial rate of decomposition is less than 0.5% for the first six months. revvity.com However, this rate can increase over time and is not linear. revvity.com Similarly, [9,10-³H(N)]-Triolein, stored at -20°C in toluene (B28343), has an initial decomposition rate of 1% for the first three months. revvity.com It is also noted to be sensitive to air and should be stored under an inert atmosphere. revvity.com The use of stabilizers, such as glycerol in a water mixture with an antioxidant, has been shown to suppress the radiolysis of multi-tritiated compounds. rsc.org

Preparation of Complex Glycerol-Derived Labeled Molecules for Specific Research Applications (e.g., Triolein, Phosphatidylserine)

Tritiated glycerol serves as a precursor for the synthesis of more complex, biologically significant molecules. These labeled lipids are instrumental in a wide range of metabolic and cellular studies.

Triolein ([³H]Triolein): Tritiated triolein is extensively used as a tracer in studies of lipid metabolism and transport. ontosight.airevvity.com It allows researchers to track the absorption, distribution, and breakdown of fats. revvity.comrevvity.com For example, [9,10(N)-³H]-Glycerol Trioleate is available for such research. revvity.com The synthesis of these complex lipids often involves the esterification of tritiated glycerol with the desired fatty acids. The in vivo synthesis of triacylglycerol from [2-³H]glycerol has been demonstrated in mouse liver, highlighting the role of substrate availability in regulating this process. nih.gov

Phosphatidylserine (B164497) ([³H]Phosphatidylserine): Labeled phosphatidylserine is crucial for investigating its synthesis, translocation between cellular organelles, and its role as a precursor to other phospholipids like phosphatidylethanolamine (B1630911). nih.govconicet.gov.arnih.gov The synthesis of phosphatidylserine labeled in the glycerol moiety can be achieved by starting with [2-³H]glycerol. researchgate.net The process involves enzymatic phosphorylation, acylation of the resulting sn-glycerol-3-phosphate, and condensation with a protected serine derivative. researchgate.net This yields a product with a specific activity suitable for detailed biological studies. researchgate.net Studies using [³H]serine as a precursor have elucidated the ATP-dependent nature of both phosphatidylserine synthesis and its subsequent translocation to mitochondria in permeabilized animal cells. nih.govpnas.org

The ability to synthesize these complex, radiolabeled molecules from tritiated glycerol provides invaluable tools for dissecting the intricate pathways of lipid biochemistry.

Principles of Tracer Dilution, Incorporation, and Conversion in Metabolic Studies

The foundational principle behind using this compound as a tracer is isotope dilution. profil.com When a known amount of the tritiated glycerol is introduced into a biological system, it mixes with the endogenous, unlabeled glycerol pool. nih.gov The introduced tracer is metabolized in the same manner as the natural compound. profil.com By measuring the ratio of the tracer to the unlabeled compound (the "tracee") in blood samples over time, researchers can calculate the rate at which the body's own glycerol is appearing in the circulation. profil.com This measurement, known as the rate of appearance (Ra), reflects the rate of whole-body lipolysis, the process by which triglycerides are broken down to release glycerol and fatty acids.

Beyond simple dilution, the utility of this compound extends to tracking its incorporation into other molecules. The tritium label allows researchers to follow the glycerol backbone as it is utilized in various metabolic pathways. For instance, a significant portion of glycerol is taken up by the liver and kidneys, where it can be converted into glucose through the process of gluconeogenesis. nih.gov Studies have shown that glycerol is a more efficient substrate for lipid synthesis (lipogenesis) compared to glucose, with a much greater proportion of radioactivity from labeled glycerol appearing in the lipid fractions of tissues like the liver. ceu.es

Furthermore, the tracer can be used to study its conversion into other metabolic intermediates and final products. By analyzing the presence of tritium in molecules like glucose, researchers can quantify the rate of glycerol's contribution to hepatic glucose production. nih.gov Similarly, the appearance of tritiated glycerol in phospholipids can be monitored, although its incorporation may not always reflect de novo synthesis due to exchange reactions. nih.gov These principles of dilution, incorporation, and conversion form the basis of quantitative metabolic flux analysis using this compound.

Quantitative Approaches for Measuring Rates of Appearance (Ra) and Turnover

To quantify the dynamics of glycerol metabolism, two primary experimental approaches are employed: primed constant infusion and bolus injection. Each method has distinct advantages and applications for studying substrate kinetics.

The primed constant infusion technique is a robust method for determining whole-body substrate turnover rates under steady-state conditions. nih.gov This approach involves administering an initial larger dose of the tracer (the "prime") to rapidly bring the tracer concentration in the blood to a stable level. physiology.org This is immediately followed by a continuous, lower-dose infusion of the tracer for the duration of the experiment. physiology.orgphysiology.org The priming dose helps to achieve an isotopic steady state more quickly, typically within 90-120 minutes, at which point the rate of tracer infusion equals its rate of disappearance from the plasma pool. physiology.orgphysiology.org

Once a steady state is achieved, the rate of appearance (Ra) of endogenous glycerol can be calculated using a simplified equation that relates the constant infusion rate of the tracer to its dilution in the plasma. This technique has been widely applied to measure glycerol turnover, providing a reliable index of whole-body lipolysis. physiology.orgphysiology.org For example, studies using primed constant infusion of [2-³H]glycerol have quantified glycerol kinetics in various human tissues, such as muscle and adipose tissue, under different metabolic conditions. physiology.org

Table 1: Representative Whole-Body Glycerol Kinetics Measured by Primed Constant Infusion

| Subject Group | Condition | Glycerol Rate of Appearance (Ra) (µmol·kg⁻¹·min⁻¹) | Source |

| Healthy Adults | Postabsorptive | ~2.5 - 3.5 | physiology.org |

| Fasting King Penguins | Basal (Phase II Fast) | ~8 - 10 | physiology.org |

| Extremely Preterm Infants | First Day of Life | Median 5.0 (Range: 2.4 - 21.6) | nih.gov |

| Patients with Multiple Trauma | Early "Flow" Phase | ~4.0 - 6.0 | nih.gov |

This table presents illustrative data compiled from multiple studies to show the range of glycerol turnover rates observed under different physiological states. Actual values can vary based on specific experimental protocols and subject characteristics.

The bolus injection method involves administering the entire tracer dose as a single, rapid injection into the bloodstream. nih.gov Following the injection, serial blood samples are collected to monitor the decline in the tracer's concentration over time. biorxiv.org The rate at which the tracer is cleared from the circulation provides information about the substrate's dynamics and turnover. researchgate.net

While simpler to perform than a constant infusion, the bolus method has limitations. The large, rapid dose can potentially disturb the metabolic system being studied. nih.govbiorxiv.org For glycerol, it has been observed that a bolus administration can lead to a higher rate of oxidation compared to a constant infusion, suggesting a significant perturbation of normal glycerol metabolism. biorxiv.org Furthermore, studies comparing methodologies have suggested that the bolus injection technique may underestimate true substrate flux rates compared to the continuous infusion method. nih.gov Despite these drawbacks, the shape of the tracer's decay curve after a bolus injection can provide valuable information for more complex kinetic modeling, as it reveals the dynamics of tracer distribution and elimination from the system. nih.gov

Mathematical Modeling for Non-Steady-State Conditions

While steady-state analysis is useful, metabolic systems are often dynamic. Mathematical models are essential for interpreting tracer data, especially under non-steady-state conditions, and for gaining a more nuanced understanding of metabolic compartments and tracer recycling.

The simplest approach to modeling glycerol kinetics is the single-pool model . This model treats the entire body's glycerol as a single, well-mixed, and homogenous compartment. researchgate.net Calculations of glycerol Ra during a primed constant infusion are typically based on this model, assuming the tracer enters and leaves this single pool. rxkinetics.com While straightforward, this simplification can be inaccurate because it doesn't account for the complex distribution of glycerol throughout different tissues and fluids in the body. researchgate.netrxkinetics.com

Multi-compartment models offer a more sophisticated and physiologically realistic representation. wikipedia.org These models divide the body into two or more interconnected compartments, such as a "central" compartment representing the blood and highly perfused organs, and a "peripheral" compartment for tissues where glycerol equilibrates more slowly, like muscle and adipose tissue. allucent.com A two-compartment model, for example, can better describe the biphasic decline in tracer concentration seen after a bolus injection, which reflects the initial distribution phase followed by a slower elimination phase. rxkinetics.com For glycerol, multi-compartment models have been crucial in demonstrating that a significant portion of glycerol turnover occurs outside the systemic circulation, a fact missed by single-pool analysis. nih.gov For instance, a multi-compartment model revealed that glycerol released from the breakdown of plasma triglycerides can account for 15-20% of the total glycerol entering the blood, which would lead to an overestimation of lipolysis if not properly modeled. nih.gov

A significant challenge in tracer studies is accounting for isotope exchange and the recirculation of the tracer or its metabolic products. In the context of glycerol, a primary concern is the underestimation of the true rate of lipolysis due to several factors. Glycerol released from fat cells can be re-esterified back into triglycerides within the adipose tissue itself, or it can be taken up and metabolized by the liver during its first pass through the splanchnic circulation, preventing it from ever reaching the systemic circulation where it would be measured. nih.gov

This "recirculation" or clearance leads to an underestimation of the total rate of appearance (Ra) of glycerol from all tissues. Mathematical models must incorporate correction factors to account for this. For example, by using a combination of tracers or by sampling blood from different sites (e.g., arterial and venous), models can better estimate the extent of this local recycling and first-pass uptake. nih.govmit.edu Correcting for the recirculation of glycerol derived from plasma triglyceride lipolysis is also essential for an accurate assessment of tissue-specific lipolysis. nih.gov These corrections are critical for refining the data obtained from tracer studies to reflect the true complexity of in vivo metabolic fluxes.

Concurrent Use of this compound with Other Isotopic Tracers (e.g., 13C-glycerol, 3H-glucose, 2H-glucose)

The simultaneous use of this compound, or other forms of isotopically labeled glycerol, with additional tracers such as carbon-13 (¹³C) labeled glycerol, tritiated (³H) glucose, or deuterated (²H) glucose, provides a powerful methodology for detailed metabolic flux analysis. This multi-tracer approach allows researchers to probe multiple aspects of interconnected metabolic pathways, such as gluconeogenesis, lipolysis, and glucose turnover, within a single experiment. profil.commit.eduwustl.edu By combining tracers that label different atoms (e.g., ³H vs. ¹³C) or different molecules (glycerol vs. glucose), a more comprehensive and dynamic picture of substrate utilization and metabolic regulation can be achieved. nih.govudel.edu

The rationale for using multiple tracers is based on the ability to distinguish the metabolic fates of different substrates or different parts of the same molecule. mdpi.com For instance, combining a glycerol tracer with a glucose tracer can simultaneously quantify the rate of glycerol release from fat stores (lipolysis) and the rate of glucose production by the liver. prosciento.comnih.gov This approach has been instrumental in understanding the pathophysiology of metabolic diseases and evaluating the effects of therapeutic interventions. profil.commit.edu

Research Findings from Concurrent Tracer Studies

Studies employing multiple isotopic tracers have yielded significant insights into metabolic regulation. A key advantage is the ability to perform simultaneous measurements of various metabolic fluxes, providing a snapshot of the integrated metabolic state.

Concurrent Use with ¹³C-Glycerol and ³H-Glucose:

Findings from this dual-tracer approach revealed that in the postabsorptive state, the rate of appearance (Ra) of glycerol was 3.11 ± 0.44 µmol·kg⁻¹·min⁻¹. nih.gov Of this, 36% was converted to glucose, which accounted for 4.5% of total glucose production. nih.gov Following a prolonged fast of 62-86 hours, glycerol Ra increased significantly to 5.32 ± 0.58 µmol·kg⁻¹·min⁻¹, with 68% of this glycerol being converted to glucose, accounting for 21.6% of total glucose production. nih.gov These results demonstrate a direct correlation between lipolysis (glycerol release) and its contribution to gluconeogenesis during fasting. nih.gov

| Metabolic State | Glycerol Rate of Appearance (Ra) (µmol·kg⁻¹·min⁻¹) | Glycerol Converted to Glucose (%) | Glycerol Contribution to Total Glucose Production (%) |

|---|---|---|---|

| Postabsorptive | 3.11 ± 0.44 | 36 | 4.5 |

| Fasting (62-86 h) | 5.32 ± 0.58 | 68 | 21.6 |

Concurrent Use with [2-³H]Glycerol and Labeled Glucose:

Comparative studies have analyzed the in-vivo utilization of different tracers simultaneously. One such study in rats compared the metabolism of [2-³H]glycerol, [U-¹⁴C]glycerol, and [U-¹⁴C]glucose. ceu.es While not using ³H-glucose, this study design highlights the differential handling of glycerol and glucose tracers. The results showed that the amount of radioactivity recovered in lipids was much greater when a glycerol tracer was used compared to a glucose tracer, particularly in the liver. ceu.es This indicates a preferential channeling of glycerol toward lipid synthesis. However, the study also noted a potential methodological issue, where some ³H from the [2-³H]glycerol molecule can be lost through exchange with water protons, which could lead to an underestimation of its metabolic products. ceu.es

| Tracer | Tissue | Total Radioactivity (% of injected) | Radioactivity in Lipids (% of tissue total) |

|---|---|---|---|

| [2-³H]Glycerol | Liver | 5.0 ± 0.7 | 25.8 ± 3.5 |

| Carcass | 26.9 ± 3.4 | 14.0 ± 1.1 | |

| [U-¹⁴C]Glucose | Liver | 7.4 ± 0.7 | 1.7 ± 0.3 |

| Carcass | 15.7 ± 1.2 | 0.8 ± 0.1 |

Concurrent Use with ³H-Glucose and Glycerol Infusion:

Other experimental designs involve the infusion of a tritiated glucose tracer, such as [3-³H]glucose, during a controlled infusion of unlabeled glycerol. diabetesjournals.org This method allows for the assessment of how an increased supply of glycerol affects whole-body glucose metabolism. In a study involving nondiabetic humans, a [3-³H]glucose tracer was used during either a high-glycerol infusion or an Intralipid/Heparin (IL/Hep) infusion, which raises both free fatty acids and glycerol. diabetesjournals.org The results demonstrated that total glucose appearance and disappearance were significantly lower during the IL/Hep infusion compared to the high-glycerol infusion, highlighting the inhibitory effect of fatty acids on glucose metabolism. diabetesjournals.org

| Parameter (µmol·kg⁻¹·min⁻¹) | High-Glycerol Infusion | Intralipid/Heparin Infusion |

|---|---|---|

| Total Glucose Appearance | 56.5 ± 5.1 | 33.3 ± 2.8 |

| Total Glucose Disappearance | 56.6 ± 5.1 | 33.3 ± 2.8 |

| Endogenous Glucose Production | 6.2 ± 0.7 | 6.1 ± 0.9 |

Concurrent Use with ²H-Glucose and ²H-Glycerol:

In human metabolic research, stable isotopes like deuterium (B1214612) (²H) are often preferred over radioactive isotopes like tritium (³H). bioscientifica.comunl.edu Methodologies have been developed for the simultaneous measurement of deuterated glycerol and glucose tracers. For example, a liquid chromatography-mass spectrometry (LCMS) method can measure [1,1,2,3,3-²H₅]glycerol (d₅-glycerol) and [6,6-²H₂]glucose (d₂-glucose) in a single run. nih.gov This dual stable isotope approach allows for the simultaneous assessment of lipolysis (from d₅-glycerol appearance) and endogenous glucose production (from d₂-glucose dilution). profil.comprosciento.com This technique is critical for studying postprandial glucose fluxes and the effects of insulin on lipid and carbohydrate metabolism. prosciento.comnih.gov

Applications of Glycerol 1,2,3 3h in Lipid Metabolism Research

Elucidation of Triacylglycerol Synthesis and Catabolism (Lipolysis)

Glycerol-1,2,3-3H is instrumental in quantifying the rates of both triacylglycerol (TAG) synthesis (lipogenesis) and its breakdown (lipolysis). As a direct precursor to the glycerol-3-phosphate backbone required for TAG assembly, the rate of incorporation of [3H]glycerol into TAG provides a direct measure of its de novo synthesis. nih.govtandfonline.com For instance, studies in cultured rat hepatocytes have demonstrated that the incorporation of [3H]glycerol into TAG can be modulated by metabolic activators. The addition of 5-amino-4-imidazolecarboxamide (AICA) riboside, an activator of AMP-activated protein kinase (AMPK), was shown to decrease the incorporation of [3H]glycerol into TAG by 38% over a 3-hour period, indicating a reciprocal regulation between fatty acid oxidation and glycerolipid synthesis. nih.govunc.edu

Conversely, the release of [3H]glycerol from pre-labeled TAG stores in adipocytes is a gold-standard method for measuring the rate of lipolysis. cambridge.orgsochob.cl This is because adipocytes have very low levels of glycerol (B35011) kinase, meaning that once glycerol is liberated from TAG, it is not readily re-phosphorylated and re-used within the cell, but is instead released into the circulation. cambridge.org Therefore, the rate of appearance of glycerol in the bloodstream or culture medium provides a reliable index of whole-body or tissue-specific lipolysis. cambridge.orgphysiology.org

Table 1: Effect of AICA Riboside on [3H]Glycerol Incorporation into Triacylglycerol in Rat Hepatocytes

| Treatment Condition | [3H]Glycerol Incorporation into TAG (relative to control) |

| Control | 100% |

| AICA Riboside (0.5 mM) | 62% |

| Data sourced from a study investigating the reciprocal regulation of triacylglycerol synthesis and fatty acid oxidation. nih.govunc.edu |

Investigation of Phospholipid Biosynthesis Pathways

The de novo synthesis of major phospholipids (B1166683), such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), also utilizes glycerol-3-phosphate as a foundational molecule. Consequently, this compound is an effective tracer for studying the pathways of phospholipid biosynthesis. By measuring the incorporation of the tritium (B154650) label into various phospholipid classes, researchers can determine the relative rates of their synthesis and identify regulatory control points. unlp.edu.arumich.edu

In studies of SV40-transformed fibroblasts, the overexpression of diacylglycerol acyltransferase (DGAT), an enzyme that channels diacylglycerol towards TAG synthesis, was shown to reduce the incorporation of [3H]glycerol into phospholipids. unlp.edu.ar This indicates that the de novo synthesized lipid substrates were redirected towards TAG synthesis at the expense of phospholipid formation, highlighting a competitive relationship between the two pathways for a common precursor pool. unlp.edu.ar Further research in developing oilseeds has shown that phosphatidylcholine and diacylglycerol are the initial major lipids labeled by [2-3H]glycerol, confirming their central role in the early stages of glycerolipid synthesis. researchgate.net

Table 2: Distribution of [3H]Glycerol Label in Lipids of DGAT-Overexpressing Cells

| Lipid Fraction | Control Cells (% of total [3H]glycerol incorporation) | DGAT-Overexpressing Cells (% of total [3H]glycerol incorporation) |

| Triacylglycerol (TAG) | Lower | Higher |

| Phosphatidylcholine (PC) | Higher | Lower |

| Phosphatidylethanolamine (PE) | Higher | Lower |

| Data reflects the redirection of de novo synthesized lipids towards triacylglycerol at the expense of phospholipids in cells overexpressing DGAT. unlp.edu.ar The search results indicate a qualitative shift rather than providing specific percentages. |

Assessment of Fatty Acid Re-esterification Dynamics

Within adipose tissue, a significant portion of the fatty acids released during lipolysis can be re-esterified back into TAG, a process known as fatty acid re-esterification. This "futile cycle" is a critical component of lipid homeostasis. The rate of re-esterification can be quantified using this compound in combination with fatty acid tracers. The total rate of lipolysis is determined by the rate of glycerol release (as measured by [3H]glycerol appearance). The net rate of fatty acid release is measured simultaneously. The difference between three times the rate of glycerol release (since each TAG molecule yields three fatty acids and one glycerol) and the net rate of fatty acid release provides an estimate of the rate of intracellular fatty acid re-esterification. physiology.orgcambridge.org

Studies in goats during early lactation have utilized this dual-isotope technique to demonstrate that apparent intracellular fatty acid re-esterification is positively related to energy balance. cambridge.org Research in fasted humans has shown that systemic FFA re-esterification rates can significantly exceed the rate of hepatic VLDL-triglyceride secretion, indicating that non-hepatic tissues are major sites of FFA re-esterification. physiology.org

Table 3: Systemic and Regional Lipid Kinetics in 60-Hour Fasted Men (µmol/min)

| Parameter | Mean Value (± SEM) |

| Systemic FFA Re-esterification | 366 ± 93 |

| Splanchnic Triglyceride Fatty Acid Output | 64 ± 6 |

| Data highlights that FFA re-esterification at rest during fasting is substantially greater than the export of triglyceride fatty acids from the liver, suggesting significant re-esterification in peripheral tissues. physiology.org |

Dynamics of Chylomicron and Lipoprotein Metabolism

This compound is crucial for studying the metabolism of triglyceride-rich lipoproteins (TRLs), such as chylomicrons and very-low-density lipoproteins (VLDL). By labeling the glycerol backbone of the triglycerides within these particles, researchers can track their lifecycle in the circulation. Often, a dual-labeling approach is used, with [3H]glycerol on the backbone and a 14C-labeled fatty acid. This allows for the simultaneous measurement of triglyceride hydrolysis (release of [3H]glycerol) and the fate of the fatty acids and remnant particles. doi.orgnih.govnih.gov

Kinetic studies using glycerol tri[3H]oleate-labeled chylomicron-like emulsions have been used to determine the plasma clearance rates and half-lives of these particles. For example, in fasted rats, the serum half-life of glycerol tri[3H]oleate from an emulsion was found to be approximately 5.4 minutes, which was significantly faster than the clearance of the core lipid marker, confirming rapid lipolysis by lipoprotein lipase (B570770) (LPL). nih.gov Such studies have also been instrumental in defining the roles of various apolipoproteins, like apoE, in modulating LPL-mediated lipolysis. nih.gov

Table 4: In Vivo Half-Life of Labeled Emulsion Components in Fasted Rats

| Labeled Component | Serum Half-Life (minutes) |

| Glycerol tri[3H]oleate (Triglyceride) | 5.4 |

| [14C]Cholesteryl oleate (B1233923) (Core Remnant) | 16.7 |

| Data demonstrates the rapid LPL-mediated hydrolysis of triglycerides compared to the slower clearance of the core lipoprotein remnant. nih.gov |

Glycerol-Derived Lipid Fluxes in Adipose Tissue and Hepatic Tissues

The movement, or flux, of glycerol and its incorporation into lipids in key metabolic organs like adipose tissue and the liver can be precisely quantified using this compound. By performing tracer studies in vivo and measuring the specific activity of the tracer in different metabolic pools, researchers can calculate the rates of glycerol uptake, production, and conversion to other metabolites. cambridge.orgphysiology.org

In vivo studies in humans have used primed, constant infusions of [2-3H]glycerol to measure glycerol kinetics across different tissues. These studies have revealed that during fasting, adipose tissue is the primary source of systemic glycerol release. physiology.org During a glucose infusion, which stimulates insulin (B600854) release and suppresses hormone-sensitive lipase, the net release of glycerol from adipose tissue is significantly reduced. physiology.org Concurrently, the liver is a major site of glycerol uptake from the circulation, where it can be used for gluconeogenesis or re-esterification into triglycerides for VLDL secretion. cambridge.orgnih.gov

Table 5: Glycerol Flux Across Subcutaneous Abdominal Adipose Tissue in Humans

| Metabolic State | Arterial Glycerol Conc. (µmol/l) | Venous Glycerol Conc. (µmol/l) | Net Glycerol Release (nmol·100g⁻¹·min⁻¹) |

| Postabsorptive (Fasting) | 69 ± 5 | 93 ± 6 | 108 ± 20 |

| Glucose Infusion | 44 ± 3 | 43 ± 3 | -2 ± 13 |

| Data from in vivo studies in human subjects showing net glycerol release from adipose tissue during fasting and negligible release/uptake during glucose infusion, as measured using [2-3H]glycerol. physiology.org |

Regulation of Hepatic Lipid Mobilization and Storage

This compound is a valuable tool for investigating the complex regulation of lipid mobilization and storage within the liver. The liver plays a central role in packaging endogenously synthesized or taken-up fatty acids into TAGs, which are then either stored as lipid droplets or secreted as VLDL particles. By pre-labeling hepatic TAG stores with [3H]glycerol, researchers can measure the rate of VLDL-TAG secretion into the circulation. nih.govjci.orgnih.gov

Studies using this technique have shown that fructose (B13574) feeding in rats leads to impaired VLDL-TG catabolism, whereas glucose feeding increases the VLDL-TAG secretion rate. nih.gov In cultured hepatocytes from apolipoprotein E (apoE)-deficient mice, the secretion of newly synthesized [3H]VLDL-TG was found to be impaired, despite normal rates of intracellular TAG synthesis from [3H]glycerol, demonstrating the critical role of apoE in the VLDL assembly and secretion process. jci.org Furthermore, investigations into the effects of dietary glycerol supplementation in fish have used deuterated water alongside analysis of TAG synthesis to show that high levels of dietary glycerol can increase hepatic TAG levels and alter lipogenic capacity. frontiersin.org

Table 6: VLDL-Triglyceride Secretion in Control vs. Fructose-Fed Rats

| Animal Group | VLDL-TG Secretion Rate (relative) | VLDL-TG Fractional Catabolic Rate (relative) |

| Control | Baseline | Baseline |

| Fructose-Fed | Similar to Control | Significantly Lower |

| Kinetic studies using [3H]glycerol-labeled VLDL-TG indicated that hypertriglyceridemia in fructose-fed rats was primarily due to impaired catabolism, not overproduction. nih.gov The search results provide a qualitative comparison rather than specific numerical values. |

Applications of Glycerol 1,2,3 3h in Carbohydrate Metabolism and Gluconeogenesis Research

Quantitative Assessment of Glycerol (B35011) Contribution to Glucose Production (Gluconeogenesis)

Glycerol-1,2,3-3H is instrumental in quantifying the contribution of glycerol to the body's glucose production, a process known as gluconeogenesis. wikipedia.orgnih.govnih.govnih.gov This is especially significant in understanding how the body maintains blood sugar levels during different physiological states. wikipedia.org By infusing this tracer and measuring its incorporation into glucose, researchers can precisely calculate the rate of glycerol-derived gluconeogenesis.

During periods of fasting, the body relies on gluconeogenesis to maintain glucose homeostasis. wikipedia.org Studies using glycerol tracers have revealed that in the postabsorptive state (after an overnight fast), glycerol's contribution to total glucose production is relatively modest. For instance, in healthy individuals, it has been measured to be around 4.5% of total glucose production. nih.gov

However, as the duration of fasting extends, the reliance on glycerol as a gluconeogenic substrate increases significantly. After 62-86 hours of starvation, the contribution of glycerol to glucose production can rise to as much as 21.6%. nih.gov This shift highlights the crucial role of lipolysis (the breakdown of fats into fatty acids and glycerol) in providing the necessary precursors for glucose synthesis during prolonged fasting. nih.gov Research in rats has shown a similar trend, with the percentage contribution of gluconeogenesis from glycerol increasing from 14.4% in the postabsorptive state to 25.5% after 48 hours of starvation. nih.gov

| Fasting State | Glycerol Rate of Appearance (Ra) (μmol·kg⁻¹·min⁻¹) | Percentage of Glycerol Converted to Glucose | Percentage of Total Glucose Production from Glycerol |

|---|---|---|---|

| Postabsorptive | 3.11 ± 0.44 | 36% | 4.5% |

| 62-86 hours Starvation | 5.32 ± 0.58 | 68% | 21.6% |

During physical exercise, the demand for glucose as an energy source increases significantly. uct.ac.za To meet this demand, both glycogenolysis (breakdown of stored glycogen) and gluconeogenesis are upregulated. nih.gov Glycerol, released from the breakdown of triglycerides in adipose tissue, becomes an important gluconeogenic precursor during prolonged exercise. uct.ac.zanih.gov Studies have shown that the rate of gluconeogenesis from glycerol increases with exercise intensity. physiology.org While lactate (B86563) is considered the primary precursor for gluconeogenesis during exercise, the contribution from glycerol becomes more substantial, particularly during prolonged, lower-intensity exercise where fat oxidation is higher. nih.gov

Elucidation of Gluconeogenic Pathway Fluxes from Glycerol Carbon

This compound, often used in conjunction with other isotopic tracers like [U-13C3]glycerol, allows for a detailed analysis of the metabolic pathways glycerol carbons traverse to become glucose. researchgate.netnih.gov Glycerol enters the gluconeogenic pathway at the level of triose phosphates. nih.govnih.gov The primary route involves the conversion of glycerol to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP), a direct intermediate in the gluconeogenic pathway. nih.gov

However, tracer studies have revealed that not all glycerol follows this direct path. A portion of the glycerol carbon can be metabolized through the Krebs cycle before being incorporated into glucose. nih.govub.edu This "indirect" pathway involves the conversion of glycerol-derived carbons to pyruvate (B1213749), which then enters the Krebs cycle. The resulting intermediates can then be drawn off to form oxaloacetate, a key starting point for gluconeogenesis. nih.gov The relative flux through these direct and indirect pathways can be quantified by analyzing the specific labeling patterns in the resulting glucose molecules. researchgate.netnih.gov

Interplay between Glycerol Metabolism, Glycolysis, and the Pentose (B10789219) Phosphate Pathway

The metabolic fate of glycerol is intricately linked with other central metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP). nih.govbiorxiv.org Glyceraldehyde-3-phosphate (G3P), a key intermediate derived from glycerol, stands at a crossroads between these pathways. biorxiv.org While it can proceed up the gluconeogenic pathway to form glucose, it can also be directed into glycolysis to generate pyruvate and subsequently ATP. youtube.com

Furthermore, intermediates of glycolysis, such as fructose-6-phosphate (B1210287) and G3P, can be shuttled into the pentose phosphate pathway. aklectures.com The PPP is crucial for producing NADPH, essential for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis. aklectures.com Studies using labeled glycerol have helped to trace the flow of carbon between these interconnected pathways, revealing how the cell coordinates these processes to meet its metabolic needs for energy, biosynthesis, and redox balance. researchgate.netnih.gov For instance, under conditions where the cell requires more NADPH than ribose-5-phosphate, intermediates from the PPP can be recycled back into the glycolytic/gluconeogenic pathway. aklectures.com

Glycerol's Role in Hepatic and Renal Glucose Output Regulation

The liver is the primary site of gluconeogenesis, with the kidneys also contributing significantly, especially during prolonged fasting and in certain pathological states like diabetes. wikipedia.orgnih.gov Glycerol serves as a substrate for gluconeogenesis in both the liver and the kidneys. physiology.orgmdpi.com

Tracer studies have been essential in quantifying the uptake of glycerol by these organs and its subsequent conversion to glucose. physiology.org In 60-hour fasted individuals, splanchnic (liver) and kidney glycerol uptake accounted for 29% and 17% of its systemic rate of appearance, respectively, with most of this glycerol being incorporated into glucose. physiology.org The availability of glycerol, largely determined by the rate of lipolysis in adipose tissue, is a key factor regulating its contribution to hepatic and renal glucose output. nih.gov Hormones like insulin (B600854) suppress lipolysis, thereby reducing the glycerol supply to the liver and kidneys and, consequently, decreasing gluconeogenesis. nih.gov Conversely, hormones like glucagon (B607659) stimulate lipolysis, increasing glycerol availability and promoting glucose production. mdpi.com

Measurement of Glycerol-Derived Glucose Cycling

Glucose cycling refers to the process where glucose is taken up by tissues, converted to three-carbon intermediates like lactate or pyruvate, which are then released back into circulation and used by the liver and kidneys for gluconeogenesis. A specific form of this is glycerol-derived glucose cycling, where glucose is converted to glycerol-3-phosphate in tissues like adipose tissue for triglyceride synthesis, and the glycerol released from triglyceride breakdown is then used for gluconeogenesis. cambridge.org

Mechanistic Investigations at the Cellular and Subcellular Levels Using Glycerol 1,2,3 3h

Cellular Transport and Permeability of Glycerol (B35011)

The movement of glycerol across the cell membrane is a critical step that precedes its intracellular metabolism. Studies utilizing radiolabeled glycerol have been instrumental in characterizing the kinetics of this transport and identifying the specific proteins involved.

Investigations into the efflux of Glycerol-1,2,3-3H from cells reveal complex kinetics, suggesting multiple pathways and compartments for glycerol movement. A study on mature frog oocytes resolved the efflux of tritiated glycerol into four distinct kinetic fractions: a cytoplasmic fast fraction, a cytoplasmic slow fraction, a nuclear fast fraction, and a nuclear slow fraction.

The fast-moving fractions are understood to represent freely diffusible glycerol within the cytoplasm and the nucleus. The rate of their departure from the cell is primarily governed by the permeability of the outer cell membrane. In these oocytes, the permeability was measured to be 2.2 x 10⁻⁵ cm/sec at 13.6°C. In contrast, the slow fractions exit the cell at a rate approximately ten times slower than the fast fractions. This is interpreted as glycerol that is bound to large, impermeant cellular components, which slows its release.

Table 1: Kinetic Fractions of this compound Efflux from Frog Oocytes

| Fraction | Description | Relative Rate of Efflux | Determining Factor |

|---|---|---|---|

| Cytoplasmic Fast | Freely diffusible glycerol in the cytoplasm | Fast | Cortical membrane permeability |

| Nuclear Fast | Freely diffusible glycerol in the nucleus | Fast | Cortical membrane permeability |

| Cytoplasmic Slow | Glycerol bound to impermeant cytoplasmic constituents | ~1/10th of fast fractions | Binding to cellular constituents |

| Nuclear Slow | Glycerol bound to impermeant nuclear constituents | ~1/10th of fast fractions | Binding to cellular constituents |

This table summarizes the findings on the different kinetic fractions of glycerol efflux as determined by studies using this compound.

While simple diffusion occurs, the transport of glycerol across cell membranes is largely facilitated by a class of channel proteins known as aquaglyceroporins, a subset of the aquaporin (AQP) family. The use of radiolabeled glycerol has been crucial in characterizing the function of these transporters. Specific aquaglyceroporins, such as AQP3, AQP7, and AQP9, have been identified as key players in glycerol transport in various cells, including adipocytes and erythrocytes.

Intracellular Compartmentation and Distribution of Labeled Glycerol and its Metabolites

Once inside the cell, this compound and its subsequent metabolites are not uniformly distributed. Radioautographic techniques combined with tracer analysis allow for the visualization and quantification of these molecules within different subcellular compartments.

In frog oocytes, studies have shown that the solvent space accessible to free glycerol is not uniform throughout the cell; it is estimated to be 1.0 in the nucleus but only 0.73 in the cytoplasm. This indicates that a significant portion of the cytoplasmic volume is not readily accessible to free glycerol. Furthermore, the concentration of bound glycerol, which corresponds to the slow-efflux fraction, is about four times greater in the cytoplasm than in the nucleus, when normalized to compartment water volume. This suggests a higher concentration of glycerol-binding components within the cytoplasm. At the organismal level, studies in rabbits using [2-³H]glycerol have determined that the effective volume of distribution for glycerol is approximately 34.1% of the body weight, a space referred to as the "transit pool".

Enzymatic Regulation of Glycerol Metabolism

The metabolic fate of intracellular glycerol is dictated by a series of enzymatic reactions. The use of this compound enables researchers to measure the activity of these enzymes and understand their regulation under various physiological conditions.

The first and often rate-limiting step in glycerol metabolism is its phosphorylation to glycerol-3-phosphate (G3P), a reaction catalyzed by glycerol kinase (GK). This enzyme effectively traps glycerol within the cell for further metabolic processing. Studies in rat granular pneumocytes using [2-³H]glycerol alongside [1,3-¹⁴C]glycerol have demonstrated how the flux of glycerol is partitioned. In these cells, the glycerol kinase activity was measured at 8.2 nmol/h per 10⁶ cells.

The activity of glycerol kinase is subject to regulation. For instance, in the presence of 5.6 mM glucose, the incorporation of glycerol into lipids was found to decrease by 79%. This inhibition is linked to a 25% increase in the cellular content of glycerol 3-phosphate, which can dilute the precursor pool and potentially inhibit the phosphorylation of glycerol. Furthermore, long-term caloric restriction has been shown to significantly increase the activity of hepatic glycerol kinase in both young and old mice, which is associated with decreased fasting blood glycerol levels.

Following its synthesis by glycerol kinase, glycerol-3-phosphate stands at a metabolic crossroads and can be oxidized by glycerol-3-phosphate dehydrogenase (GPDH). This enzyme exists in two distinct isoforms: a cytosolic, NAD⁺-dependent form (cGPDH or GPD1) and a mitochondrial, FAD-dependent form (mGPDH or GPD2).

Together, these two enzymes form the glycerol-3-phosphate shuttle. This shuttle plays a crucial role in transferring reducing equivalents from cytosolic NADH, produced during glycolysis, into the mitochondrial electron transport chain for ATP production. The cytosolic enzyme converts dihydroxyacetone phosphate (B84403) to G3P while oxidizing NADH to NAD⁺. The G3P then moves to the mitochondria, where it is oxidized back to dihydroxyacetone phosphate by the mitochondrial enzyme, which in turn reduces FAD to FADH₂.

The flux through this shuttle can be quantified using tritiated glycerol. For example, the conversion of [2-³H]glycerol to [³H]H₂O is used as a measure of the shuttle's activity. Studies have shown that the activity of GPDH is often significantly higher than that of glycerol kinase. In isolated rat pneumocytes, GPDH activity was approximately 10 times greater than GK activity, indicating that the oxidation of G3P is a major metabolic route for glycerol in these cells. Like glycerol kinase, the activity of both cytosolic and mitochondrial G3PDH is increased in the liver of mice subjected to caloric restriction, supporting an enhanced capacity for gluconeogenesis from glycerol.

Table 2: Key Enzymes in Glycerol Metabolism

| Enzyme | Location | Cofactor | Function | Regulation Highlight |

|---|---|---|---|---|

| Glycerol Kinase (GK) | Cytosol | ATP | Phosphorylates glycerol to glycerol-3-phosphate | Inhibited by downstream metabolites (e.g., increased G3P from glucose metabolism); activity increased by caloric restriction. |

| Cytosolic Glycerol-3-Phosphate Dehydrogenase (cGPDH/GPD1) | Cytosol | NAD⁺ | Reduces dihydroxyacetone phosphate to G3P (oxidizing NADH) | Activity increased by caloric restriction. |

| Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH/GPD2) | Inner Mitochondrial Membrane | FAD | Oxidizes G3P to dihydroxyacetone phosphate (reducing FAD) | Activity increased by caloric restriction. |

This table provides a summary of the key enzymes involved in the initial stages of glycerol metabolism and the glycerol-3-phosphate shuttle.

Glycerol Dehydratase and Related Enzymes

Glycerol dehydratase (EC 4.2.1.30) is a crucial enzyme in the anaerobic metabolism of glycerol, catalyzing its conversion to 3-hydroxypropionaldehyde (3-HPA). researchgate.net This reaction is a key step in pathways that produce valuable chemicals like 1,3-propanediol. researchgate.net The enzyme family includes both coenzyme B12 (adenosylcobalamin)-dependent and -independent forms, both of which operate via a radical-based mechanism. researchgate.netnih.gov The use of isotopically labeled substrates such as this compound is fundamental to elucidating the intricate details of this catalytic process.

The catalytic cycle of coenzyme B12-dependent glycerol dehydratase is initiated by the homolytic cleavage of the cobalt-carbon bond of the coenzyme, which generates a highly reactive 5'-deoxyadenosyl radical. researchgate.netfrontiersin.org This radical then abstracts a hydrogen atom from the C-1 position of the glycerol substrate, creating a substrate radical. researchgate.net This step is a critical point where a tracer like this compound provides mechanistic insight. By using glycerol specifically labeled with tritium (B154650) at all three carbon positions, researchers can track the fate of these hydrogen isotopes. The transfer of a tritium atom from the substrate to the 5'-deoxyadenosine (B1664650) would provide direct evidence of this hydrogen abstraction step.

Following the formation of the substrate radical, a key rearrangement occurs: the hydroxyl group on the C-2 position migrates to the C-1 position, resulting in a product-related radical intermediate. researchgate.net The subsequent steps involve the elimination of a water molecule to form an aldehyde radical, and finally, the product 3-HPA is formed when the radical abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the 5'-deoxyadenosyl radical to continue the catalytic cycle. researchgate.net

Studies on isofunctional enzymes like diol dehydratase have further informed the understanding of glycerol dehydratase. frontiersin.orgtaylorfrancis.com These enzymes also exhibit substrate-induced inactivation, a phenomenon where glycerol can cause irreversible inactivation of the enzyme. nih.govtaylorfrancis.com The use of stereospecifically labeled substrates has been important in understanding the conformational binding (pro-R vs. pro-S) of the substrate in the active site, which dictates whether the reaction proceeds productively or leads to inactivation. nih.gov Although detailed experimental data specifically using this compound for this purpose is not extensively published, its application would be invaluable in confirming the precise hydrogen abstraction and transfer events that are central to the proposed radical mechanism.

| Enzyme Class | Cofactor | Key Mechanistic Feature | Role of Isotopic Labeling (e.g., this compound) |

| Glycerol Dehydratase | Coenzyme B12 (Adenosylcobalamin) | Radical-based catalysis | Tracing hydrogen abstraction from the substrate |

| Diol Dehydratase | Coenzyme B12 (Adenosylcobalamin) | Similar radical mechanism, acts on diols | Elucidating stereospecificity of hydrogen removal |

| B12-Independent Glycerol Dehydratase | S-adenosyl-L-methionine (SAM) / Glycyl radical | Radical-based catalysis initiated by an activating enzyme | Investigating direct elimination vs. migration pathways rsc.org |

Integration of Glycerol Metabolism with other Central Metabolic Pathways in Cellular Contexts

Glycerol is a pivotal molecule that integrates lipid and carbohydrate metabolism. biorxiv.org Upon entering the cell, glycerol is phosphorylated by glycerol kinase to form glycerol-3-phosphate (G3P), positioning it at a metabolic crossroads. nih.gov From here, G3P can enter several major pathways, including glycolysis, gluconeogenesis, and the synthesis of glycerolipids. The use of isotopic tracers like this compound allows for the precise tracking of the glycerol backbone through these interconnected metabolic networks.

Gluconeogenesis and Glycolysis: Glycerol is a major substrate for gluconeogenesis, the synthesis of new glucose, particularly in the liver and kidneys. nih.govyoutube.com G3P is oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in both glycolysis and gluconeogenesis. nih.gov By using tritiated glycerol, the incorporation of the ³H label into newly synthesized glucose can be quantified, providing a direct measure of glycerol's contribution to hepatic glucose production. wustl.edu Studies using isotopically labeled substrates have shown that glycerol can contribute significantly to glucose production, with its contribution increasing in metabolic states like type 2 diabetes. nih.gov The tracer can reveal the portion of glycerol that is directly converted to glucose versus the fraction that first enters the tricarboxylic acid (TCA) cycle before contributing to the gluconeogenic pool. nih.govelsevierpure.com

Glyceroneogenesis and Triglyceride Synthesis: Glyceroneogenesis is a pathway that synthesizes G3P from precursors other than glucose, such as pyruvate (B1213749) or lactate (B86563), and is crucial for triglyceride synthesis in adipose tissue and the liver. nih.govnih.gov Studies using tritium-labeled water ([³H₂]O) have established that glyceroneogenesis is the predominant pathway for synthesizing the glycerol backbone of triglycerides in rats under various physiological conditions, including fasting and feeding. nih.govnih.gov When this compound is used as a tracer, the tritium label is directly incorporated into the glycerol moiety of acylglycerols and triglycerides. This allows for the measurement of the rate of fatty acid esterification and triglyceride turnover. elsevierpure.com This approach helps to differentiate the glycerol backbone derived directly from plasma glycerol from that synthesized de novo via glyceroneogenesis.

Integration with the Tricarboxylic Acid (TCA) Cycle: The carbon skeleton of glycerol can also be fully oxidized for energy. DHAP can be converted to glyceraldehyde-3-phosphate and subsequently to pyruvate. Pyruvate can then be converted to acetyl-CoA and enter the TCA cycle. mdpi.com Isotopic labeling studies have demonstrated that a substantial fraction of glycerol can be metabolized through the TCA cycle before being incorporated into glucose or the glycerol backbone of triglycerides. nih.govnih.gov Using this compound, the distribution of the tritium label into water (as a result of TCA cycle activity) and various biosynthetic products provides a quantitative measure of this metabolic partitioning. For example, in fasted human subjects, the metabolism of glycerol through the TCA cycle prior to its use in gluconeogenesis or glyceroneogenesis is stimulated. elsevierpure.com

The table below summarizes findings from isotopic tracer studies on the contribution of glycerol to different metabolic pathways in the liver.

| Metabolic State | Glycerol Contribution to Acylglycerol Backbone | Glycerol Passing Through TCA Cycle First | Glucose Contribution to Acylglycerol Backbone | Glucose Passing Through TCA Cycle First |

| Fed Animals | ~40% | 17% | >50% | 35% |

| Fasted Animals | Data not specified | 24% | Data not specified | 71% |

| Data derived from studies on rat liver using 13C-labeled substrates, demonstrating the principle of metabolic tracing. nih.gov |

Analytical Techniques for Detection and Quantification of Glycerol 1,2,3 3h and Its Metabolites

Liquid Scintillation Counting for Tritium (B154650) Quantification

Liquid Scintillation Counting (LSC) is a fundamental and widely used technique for quantifying the amount of tritium (³H) in a sample. iaea.orgnemi.gov This method is particularly suited for the low-energy beta particles emitted by tritium. psu.edu The process involves mixing the sample containing the tritiated compound, such as Glycerol-1,2,3-3H, with a "scintillation cocktail". iaea.org This cocktail typically consists of a solvent (like toluene (B28343) for organic samples or dioxane for aqueous ones), a primary solute (PPO), and often a secondary solute (POPOP). iaea.org

When a beta particle from tritium decay interacts with the cocktail, it excites the solvent molecules. This energy is then transferred to the solutes, which in turn emit photons of light (scintillations). iaea.orgpsu.edu These light flashes are detected by photomultiplier tubes within the liquid scintillation counter. iaea.org The number of flashes is proportional to the amount of radioactivity in the sample, while the intensity of the light corresponds to the energy of the emission. psu.edu

Several factors can affect the efficiency of LSC, most notably "quenching." Quenching is the reduction of light output due to interferences in the energy transfer or absorption of the emitted light. iaea.org This can be caused by colored substances or chemical impurities in the sample. iaea.orgnemi.gov To correct for this, modern counters use methods like the Transformed Spectral Index of the External Standard (tSIE) to create quench curves and determine the counting efficiency for each sample. nemi.govezag.com For accurate quantification, it is often necessary to prepare samples to be free of interfering substances, for instance through distillation for water samples. nemi.gov

Radiochromatographic Separation and Analysis

To separate and identify this compound from its various metabolites, radiochromatography techniques are indispensable. These methods couple the separation power of chromatography with the sensitivity of radioactivity detection.

Thin-Layer Chromatography (TLC): TLC is a versatile and widely used method for separating lipids and related molecules. researchgate.netuad.ac.id In the context of this compound, a lipid extract from cells or tissues is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. researchgate.net The plate is then placed in a developing chamber with a specific solvent system (mobile phase). As the solvent moves up the plate, it separates the compounds based on their differential partitioning between the mobile and stationary phases. This allows for the separation of unmetabolized this compound from its lipid derivatives like triglycerides or phospholipids (B1166683). researchgate.net After separation, the radioactive spots on the TLC plate can be visualized using autoradiography or scraped off and quantified using liquid scintillation counting. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and more precise quantification compared to TLC. ksu.edu.sa In radio-HPLC, the sample extract is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column under high pressure, separating the components of the mixture. ksu.edu.sa As the separated compounds, including this compound and its metabolites, exit the column, they pass through a radioactivity detector (a flow-through scintillation counter) connected in-line with a standard HPLC detector (e.g., UV-Vis). researchgate.net This provides a chromatogram where peaks correspond to specific compounds, and the radioactivity associated with each peak can be quantified. This technique is highly effective for resolving complex mixtures of radiolabeled lipids. researchgate.net In some applications, pre-column derivatization, such as with benzoyl chloride, can be used to enhance the detection of glycerol (B35011) and its metabolites by UV absorbance. und.eduresearchgate.net

Extractive Analysis for Total Cellular, Tissue, and Fluid Tracer Content

To measure the total amount of this compound and its metabolites within a biological sample, a thorough extraction is the first critical step. This process aims to isolate the radiolabeled compounds from the complex biological matrix of cells, tissues, or fluids. nih.govsemanticscholar.org

A common and effective method is the Folch lipid extraction procedure, which uses a chloroform (B151607) and methanol (B129727) mixture (typically in a 2:1 ratio). mmpc.org The tissue is first homogenized, often with a salt like sodium sulfate, to ensure complete disruption. mmpc.org The homogenized sample is then mixed with the chloroform/methanol solvent, which solubilizes the lipids. The addition of a salt solution causes the mixture to separate into two phases: a lower chloroform phase containing the lipids (including any tritiated glycerol incorporated into lipid structures) and an upper aqueous methanol/water phase containing non-lipid substances. mmpc.org

After separation, an aliquot of the phase containing the compounds of interest (for example, the chloroform phase for lipids) is taken, the solvent is evaporated, and the residue is reconstituted in a suitable solvent for analysis. mmpc.org The total radioactivity in the extract, representing the total tracer content, is then typically quantified using liquid scintillation counting. semanticscholar.org This extractive analysis provides a global measure of tracer uptake and incorporation into the cellular, tissue, or fluid compartment being studied. nih.gov

Quantitative Radioautography for Regional Intracellular Distribution

While extractive analysis provides data on the total tracer content, quantitative radioautography (also known as autoradiography) offers a powerful way to visualize the spatial distribution of the radiolabeled molecules within tissues and even inside individual cells. nih.govsemanticscholar.orgnih.gov This technique is crucial for understanding where this compound and its metabolites are localized, for instance, distinguishing between the nucleus and the cytoplasm. nih.govsemanticscholar.org

The process involves preparing thin sections of tissue that have been exposed to this compound. To preserve the location of diffusible molecules like glycerol, cryo-fixation and sectioning at low temperatures are often employed. semanticscholar.org These frozen sections are then coated with a photographic emulsion. nih.gov The beta particles emitted by the tritium in the sample expose the silver halide crystals in the emulsion directly above the location of the radiolabel. nih.gov

After an exposure period, the emulsion is developed, resulting in the formation of metallic silver grains at the sites of radioactive decay. nih.govscielo.br When viewed under a microscope, these silver grains appear as black dots superimposed on the tissue structure, revealing the precise location of the tritiated compounds. nih.govnih.gov By counting the density of these grains in different regions (e.g., stroma vs. epithelium), researchers can quantify the relative concentration of the tracer in various cellular and subcellular compartments. ucl.ac.uk This technique has been used to study the flux of tritiated glycerol across different cellular compartments, such as the nucleus and cytoplasm of frog oocytes. nih.gov

Table 1: Comparison of Radioautography Findings in Frog Oocytes

| Cellular Compartment | Glycerol Accessibility | Efflux Kinetics | Relative Binding |

| Nucleus | Unity (freely diffusible) | Fast and Slow Fractions | Lower |

| Cytoplasm | 0.73 (restricted diffusion) | Fast and Slow Fractions | ~Fourfold higher than nucleus |

| Data derived from studies on the efflux of glycerol-³H from R. pipiens oocytes. nih.gov |

Mass Spectrometry for Isotopic Enrichment and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive and specific analytical technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). In the context of tracer studies with this compound, MS is invaluable for determining isotopic enrichment and for profiling the array of metabolites formed from the tracer.

When analyzing samples from a tracer experiment, MS can distinguish between the naturally occurring (unlabeled) metabolites and their ³H-labeled (or other stable isotope-labeled) counterparts. mdpi.comacs.org This is achieved by monitoring for the specific mass shift introduced by the isotope. For instance, a derivative of [1,1,2,3,3-²H₅]glycerol, a stable isotope analog, can be analyzed by positive-ion chemical ionization mass spectrometry to study glycerol kinetics. nih.gov The ratio of the labeled to unlabeled peak intensities provides a precise measure of isotopic enrichment. mdpi.com

Coupling MS with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) allows for comprehensive metabolite profiling. mdpi.comacs.org In a typical GC-MS workflow, metabolites are extracted, chemically derivatized to make them volatile, and then separated by GC before being detected by the mass spectrometer. mdpi.com By scanning for a range of masses or using selected ion monitoring (SIM) to look for specific metabolites, researchers can identify the biochemical products of this compound metabolism. mdpi.com This approach can reveal which metabolic pathways are active and how the carbon backbone of glycerol is utilized by the cell. acs.org

Research Applications in Diverse Biological Systems and Animal Models

In vitro Cellular and Tissue Models

The use of Glycerol-1,2,3-3H in isolated cellular and tissue models has been instrumental in dissecting the molecular mechanisms of glycerol (B35011) metabolism at a localized level.

Adipocyte Metabolic Studies

In the study of adipocytes, or fat cells, this compound is employed to investigate the synthesis and breakdown of triglycerides, the primary form of stored fat. By incubating adipocytes with this tracer, researchers can measure the rate of triglyceride synthesis by quantifying the incorporation of the radiolabel into the triglyceride fraction. Conversely, the release of radiolabeled glycerol into the culture medium serves as a measure of lipolysis, the breakdown of triglycerides. These assays are fundamental in understanding how hormones, drugs, and genetic factors regulate fat storage and mobilization in adipocytes.

Oocyte Permeability and Transport Investigations

The permeability and transport characteristics of oocytes, or immature egg cells, are crucial for their development and successful cryopreservation. This compound is utilized to study the movement of glycerol across the oocyte membrane. By measuring the rate of uptake of the radiolabeled glycerol, scientists can determine the permeability of the membrane to this cryoprotectant. This information is vital for optimizing cryopreservation protocols, which often use glycerol to protect cells from damage during freezing. These studies help in developing more effective methods for preserving fertility.

Isolated Organ and Perfused Tissue Preparations

To understand the metabolic fate of glycerol in specific organs, researchers utilize isolated and perfused tissue preparations. For instance, a perfused liver can be supplied with this compound to trace its conversion into glucose (gluconeogenesis) or its incorporation into triglycerides that are then secreted as very-low-density lipoproteins (VLDL). Similarly, perfused muscle tissue can be studied to determine the extent to which it utilizes glycerol as an energy source. These models provide a controlled environment to study organ-specific metabolism without the complexities of systemic interactions.

In vivo Animal Models for Systemic Metabolic Research

Animal models are indispensable for studying the integrated physiological and metabolic responses of a whole organism. The use of this compound in these models has significantly advanced our understanding of systemic lipid metabolism.

Rodent Models (e.g., Rats, Mice) in Metabolic Physiology

Rodent models, such as rats and mice, are widely used in metabolic research due to their genetic and physiological similarities to humans. In these models, this compound is often used in combination with other tracers to simultaneously measure various metabolic fluxes. For example, it can be used to trace the turnover of the glycerol backbone of triglycerides throughout the body.

In a study investigating the role of triacylglycerols in Mycobacterium tuberculosis infection, dual isotope labeling with triolein (B1671897) [this compound, carboxyl-1-14C] was used in a mouse model. researchgate.netnih.gov This technique revealed that the bacterium could import fatty acids derived from the host's triacylglycerols and incorporate them into its own triacylglycerol molecules, which then accumulate in intracellular lipid droplets. researchgate.netnih.gov This finding highlights the pathogen's ability to exploit the host's lipid metabolism for its survival. nih.gov

Another area of research involves the endocannabinoid system. In studies on rodent brain tissue, [2-3H]glycerol and 2-arachidonoylglycerol (B1664049) [this compound] have been used to investigate the enzymatic activities involved in the metabolism of 2-arachidonoylglycerol (2-AG), an endocannabinoid. conicet.gov.ar For instance, the activity of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme that breaks down 2-AG, is assayed by measuring the release of [3H]glycerol. conicet.gov.ar These studies are crucial for understanding the regulation of the endocannabinoid system in various physiological and pathological conditions. conicet.gov.ar

Table 1: Research Findings using this compound in Rodent Models

| Animal Model | Research Focus | Key Finding | Citation |

|---|---|---|---|

| Mouse | Mycobacterium tuberculosis infection | Bacteria import host-derived fatty acids from TAGs for their own TAG synthesis. | researchgate.netnih.gov |

| Rat | Endocannabinoid metabolism in the brain | Aging modifies the enzymatic activities involved in 2-arachidonoylglycerol metabolism. | conicet.gov.ar |

| Rat | Anandamide hydrolysis | A class of inhibitors for fatty acid amide hydrolase (FAAH) was identified, which may have therapeutic potential. | escholarship.org |

| Mouse | Cannabinoid psychoactivity | A cannabinoid from liverworts, cis-PET, was found to be a psychoactive cannabinoid. | nih.govresearchgate.net |

| Mouse | Endocannabinoid system ligands | A dual-target ligand for the endocannabinoid system showed potential for treating inflammation and metabolic dysregulation. | unifi.it |

Aquatic Animal Models (e.g., Fish) in Nutritional and Metabolic Studies

The application of this compound extends to aquatic animal models, such as fish, to investigate their unique nutritional and metabolic adaptations. While direct studies specifically mentioning the use of this compound in fish models were not prevalent in the search results, the principles of tracer methodology are applicable. Such studies could elucidate how fish utilize dietary glycerol, which can be a significant component of their feed, particularly in aquaculture. Research in this area could focus on glycerol's contribution to energy production, growth, and lipid deposition in various tissues, providing valuable data for optimizing fish feed formulations and improving aquaculture sustainability. The search results did touch upon the antimicrobial properties of Cannabis on aquatic animal pathogens, suggesting a broader scope of metabolic research in these models. researchgate.net

Methodological Considerations and Potential Limitations in Tritiated Glycerol Tracer Research

Isotope Effects and Their Impact on Metabolic Reaction Rates

A fundamental assumption in tracer kinetic studies is that the labeled molecule (tracer) behaves identically to its unlabeled counterpart (tracee). plos.org However, the greater mass of tritium (B154650) (³H) compared to protium (B1232500) (¹H) can lead to kinetic isotope effects, where reactions involving the cleavage of a carbon-tritium bond proceed at a slower rate than those involving a carbon-protium bond. iaea.orgplos.org

Table 1: Isotope Effects in Glycerol (B35011) Metabolism Studies

| Isotope/Tracer | Enzyme/Pathway | Observed Effect | Reference |

|---|---|---|---|

| sn-[2-³H]glycerol 3-phosphate | Mitochondrial sn-glycerol 3-phosphate dehydrogenase | Discrimination against the tritiated substrate, leading to an increased ³H/¹⁴C ratio in the remaining substrate. | nih.gov |

| [1,3-³H]glycerol | Lipid synthesis in rat liver slices | Little to no change in the ³H/¹⁴C ratio when co-administered with [1-¹⁴C]glycerol. | nih.gov |

| 2H5-glycerol | Overall glycerol flux | No significant difference in flux compared to [2-¹³C]glycerol under basal or stimulated conditions. | nih.gov |

Challenges in Achieving and Maintaining Isotopic Steady State

A key requirement for many tracer kinetic models is the attainment of an isotopic steady state, where the tracer-to-tracee ratio (TTR) in the sampled pool (usually plasma) becomes constant over time. nih.govresearchgate.net Achieving this state signifies that the rate of tracer infusion equals its rate of disappearance, allowing for the calculation of the substrate's rate of appearance (Ra). However, reaching and maintaining a true isotopic steady state for glycerol can be challenging.

The turnover of glycerol can be slow, potentially requiring many hours to reach a plateau. nih.gov To accelerate this process, a primed, constant infusion technique is often employed, where an initial bolus (prime) is administered before the continuous infusion. nih.gov Despite this, fluctuations in the TTR can still occur, especially under non-steady-state conditions such as during hormonal stimulation or exercise. physiology.org The high inter- and intra-subject variability in glycerol kinetics further complicates the ability to maintain a steady state. physiology.org Failure to achieve or correctly identify a steady state can lead to significant errors in the calculation of glycerol turnover rates.

Accuracy of Precursor Pool Enrichment Measurement

A major challenge in tracer methodology is the accurate determination of the isotopic enrichment of the true precursor pool for a specific metabolic process. nih.govphysiology.org When measuring hepatic glucose production from glycerol, for example, the relevant precursor pool is the intrahepatic glycerol-3-phosphate pool, not the plasma glycerol pool that is typically sampled. cambridge.org Assuming that plasma glycerol enrichment accurately reflects the true precursor enrichment can be a significant source of error. uc.pt

Several factors can cause discrepancies between the plasma and intracellular precursor pools:

Dilution by endogenous sources: The intracellular pool can be diluted by glycerol produced from other pathways, such as the breakdown of intracellular lipids or from glycolysis (glyceroneogenesis). nih.govresearchgate.net

Incomplete mixing: The infused tracer may not fully equilibrate with all relevant intracellular compartments.

Metabolic zonation: In organs like the liver, metabolic processes and precursor pools can be spatially segregated, further complicating the measurement of a single, representative precursor enrichment.

These factors can lead to an underestimation of the true precursor enrichment and, consequently, an overestimation of the calculated metabolic flux. cambridge.org

Interferences from Other Metabolic Pathways and Substrate Cycling

Glycerol is not solely derived from the lipolysis of adipose tissue triglycerides. It can also be produced from glycolysis in the liver and other tissues. nih.gov This "extra-adipose" glycerol production can dilute the tracer in the plasma, leading to an overestimation of whole-body lipolysis if not accounted for.